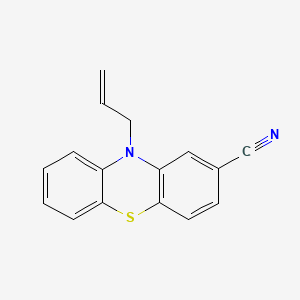

3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

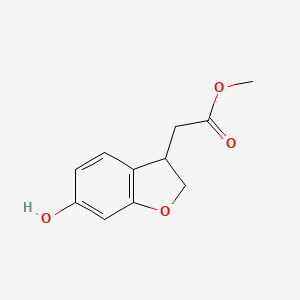

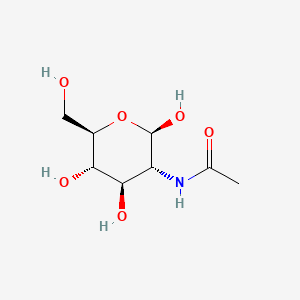

The compound you mentioned is a complex organic molecule that contains several functional groups and structural features, including a thiazole ring, a pyrazole ring, and a fluorophenyl group. Thiazole is a heterocyclic compound that consists of a five-membered ring containing sulfur and nitrogen atoms . Pyrazole is another type of heterocyclic compound that consists of a five-membered ring with three carbon atoms and two nitrogen atoms. The presence of a fluorophenyl group indicates that the compound contains a phenyl ring (a derivative of benzene) with a fluorine atom attached to it .

Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the thiazole and pyrazole rings, as well as the fluorophenyl group. Thiazoles are known to participate in a variety of chemical reactions, often acting as nucleophiles. Pyrazoles can also undergo various transformations, including substitutions and additions . The fluorine atom in the fluorophenyl group could potentially be replaced by other groups in a nucleophilic aromatic substitution reaction.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure and the nature of any substituents present. Factors that could influence its properties include its degree of conjugation, the presence of polar or charged groups, and its overall size and shape .Wissenschaftliche Forschungsanwendungen

Synthesis of Heterocyclic Compounds

The unique reactivity of derivatives related to the core structure of 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid enables their use as building blocks in the synthesis of a wide range of heterocyclic compounds. These include pyrazolo-imidazoles, thiazoles, spiropyridines, spiropyrroles, spiropyrans, and more. The compound's derivatives offer mild reaction conditions for generating versatile cynomethylene dyes from a broad spectrum of precursors such as amines, α-aminocarboxylic acids, their esters, phenols, malononitriles, and azacrown ethers, highlighting their significance in the synthesis of various classes of heterocyclic compounds and dyes (Gomaa & Ali, 2020).

Antifungal Applications

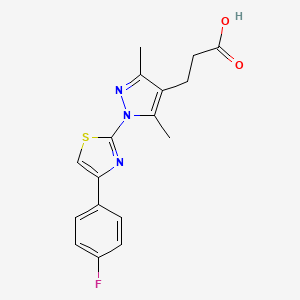

Investigations into small molecules, including those structurally similar to or derived from 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, have shown significant antifungal activity. These compounds have been studied for their potential to combat fungal pathogens such as Fusarium oxysporum, demonstrating the importance of their pharmacophore sites in biological activity against specific fungal targets. The structural features of these compounds, including their pharmacophore sites, contribute to their specificity and efficiency in biological interactions, offering insights into mechanistic drug-target interactions and the development of antifungal agents (Kaddouri et al., 2022).

Role in Medicinal Chemistry

The pyrazole moiety, a core component of 3-(1-(4-(4-fluorophenyl)thiazol-2-yl)-3,5-dimethyl-1H-pyrazol-4-yl)propanoic acid, plays a crucial role in medicinal chemistry. Pyrazoles are extensively used as synthons in organic synthesis and are found in many biologically active compounds. They exhibit a wide range of biological activities, including anticancer, analgesic, anti-inflammatory, antimicrobial, antiviral, anticonvulsant, antihistaminic, and anti-HIV properties. The recent success of pyrazole COX-2 inhibitors further underscores the importance of these heterocycles in medicinal chemistry, providing valuable information for the design of more active biological agents (Dar & Shamsuzzaman, 2015).

Zukünftige Richtungen

Given the biological activity of many thiazole and pyrazole derivatives, this compound could be of interest for further study. Potential areas of research could include synthesizing the compound and analogs, studying their reactivity, determining their physical and chemical properties, and evaluating their biological activity .

Wirkmechanismus

Target of Action

The primary targets of the compound are currently unknown. The compound belongs to the class of pyrazole derivatives, which are known for their diverse pharmacological effects

Mode of Action

Pyrazole derivatives are known to interact with various receptors and enzymes, leading to changes in cellular processes

Biochemical Pathways

Pyrazole derivatives are known to affect various biological activities, including antiviral, anti-inflammatory, anticancer, anti-HIV, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities

Pharmacokinetics

The compound’s molecular weight is 345.39 , which could influence its bioavailability and pharmacokinetics

Result of Action

Pyrazole derivatives are known for their diverse pharmacological effects

Eigenschaften

IUPAC Name |

3-[1-[4-(4-fluorophenyl)-1,3-thiazol-2-yl]-3,5-dimethylpyrazol-4-yl]propanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H16FN3O2S/c1-10-14(7-8-16(22)23)11(2)21(20-10)17-19-15(9-24-17)12-3-5-13(18)6-4-12/h3-6,9H,7-8H2,1-2H3,(H,22,23) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VTNODBWETVLFIK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NN1C2=NC(=CS2)C3=CC=C(C=C3)F)C)CCC(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H16FN3O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

345.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[(2R,3S,5S)-3-Hydroxy-5-(5-sulfanylidene-4H-imidazo[2,1-f]purin-3-yl)oxolan-2-yl]methyl dihydrogen phosphate](/img/structure/B565995.png)

![4-Chloro-2-[3-cyclopropyl-1-hydroxy-1-(trifluoromethyl)-2-(propynyl)phenyl]carbamic Acid 4-Chlorobut](/img/no-structure.png)